![molecular formula C13H17N3O3S B2499094 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide CAS No. 2034485-22-6](/img/structure/B2499094.png)
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader category of cyclopropane carboxamides, which are of significant interest due to their unique structural features and potential for various applications in chemistry and materials science. The specific compound incorporates a thiadiazole moiety, known for its utility in creating compounds with potentially valuable physical and chemical properties.
Synthesis Analysis
The synthesis of related thiadiazole and triazole derivatives from cyclopropane dicarboxylic acid demonstrates the versatility of cyclopropane as a core structure for the development of heterocyclic compounds. One method involves the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride, leading to derivatives like 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane (Sharba et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research on the synthesis and chemical reactions of thiadiazole derivatives, including those similar to N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide, has been a focal point in heterocyclic chemistry. For instance, studies have demonstrated the formation of spirocyclic and thiocarbonyl compounds through reactions involving thiadiazole moieties (Mlostoń & Heimgartner, 1992). This area of research highlights the versatility of thiadiazole compounds in synthesizing novel heterocyclic structures with potential applications in various fields, including materials science and pharmaceuticals.
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of thiadiazole derivatives have been extensively studied, suggesting their potential as therapeutic agents. For example, some derivatives have shown promising results against cancer cell lines, indicating their potential in anticancer therapy (Ravinaik et al., 2021). Moreover, the synthesis of novel thiadiazole compounds with significant antimicrobial activity highlights their potential as antimicrobial agents, addressing the growing concern of antibiotic resistance (Farghaly et al., 2012).
Novel Heterocyclic Derivatives
The development of novel heterocyclic derivatives incorporating thiadiazole moieties has been a key area of research. These compounds have been evaluated for their potential as potent anticancer agents, with some showing higher anticancer activities than reference drugs (Gomha et al., 2017). This research underscores the importance of thiadiazole derivatives in the design of new therapeutic molecules.
Pharmacological Evaluation
The pharmacological evaluation of bis-heterocyclic derivatives of thiadiazole compounds has revealed their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties (Kumar & Panwar, 2015). These studies provide a foundation for further research into the therapeutic potential of these compounds, highlighting their significance in medicinal chemistry.
Safety And Hazards
Specific safety and hazard information for this compound is not available in the sources I found.
Zukünftige Richtungen
The future directions or potential applications of this compound are not specified in the sources I found.
Eigenschaften
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-8-6-11-12(16(3)20(18,19)15(11)2)7-10(8)14-13(17)9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEABHRXJCHIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3CC3)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


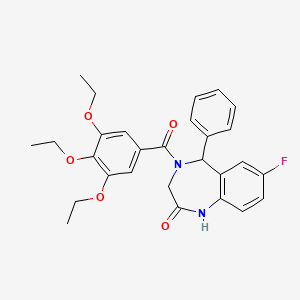
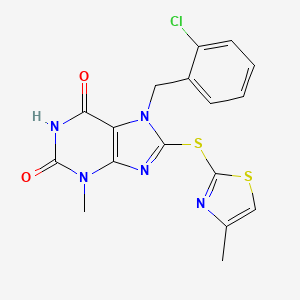
![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2499014.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2499015.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)
![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)
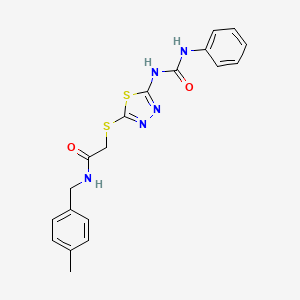
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)
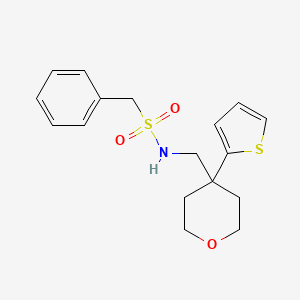
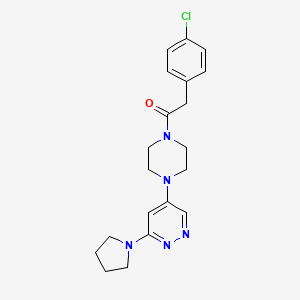
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)